
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is an organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a trifluoroacetimidoyl group attached to a 2,4-dimethylphenyl ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride typically involves the reaction of 2,4-dimethylphenylamine with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,4-dimethylphenylamine} + \text{trifluoroacetic anhydride} + \text{thionyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, it can hydrolyze to form N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile, products such as N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamide or N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetamidine can be formed.
Oxidation Products: Oxidation can lead to the formation of N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetic acid.
Reduction Products: Reduction can yield N-(2,4-dimethylphenyl)-2,2,2-trifluoroethylamine.
Aplicaciones Científicas De Investigación
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of enzyme inhibitors and as a labeling reagent in biochemical assays.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride involves its reactivity towards nucleophiles and electrophiles. The trifluoroacetimidoyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an intermediate to form more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N-(2,4-dimethylphenyl)acetamide
- N-(2,4-dimethylphenyl)-N’-methylformamidine
Uniqueness
N-(2,4-dimethylphenyl)-2,2,2-trifluoroacetimidoyl chloride is unique due to the presence of the trifluoroacetimidoyl group, which imparts distinct reactivity and stability compared to its analogs
Propiedades
Fórmula molecular |
C10H9ClF3N |
|---|---|
Peso molecular |
235.63 g/mol |
Nombre IUPAC |
N-(2,4-dimethylphenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C10H9ClF3N/c1-6-3-4-8(7(2)5-6)15-9(11)10(12,13)14/h3-5H,1-2H3 |
Clave InChI |
CZAHPHJKXXXZAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N=C(C(F)(F)F)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-4-(7-chloro-1-isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidine](/img/structure/B13697709.png)

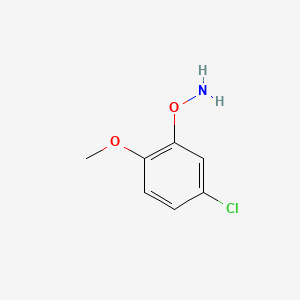
![1,7-Dichloro-4-methylpyrido[3,4-d]pyridazine](/img/structure/B13697721.png)
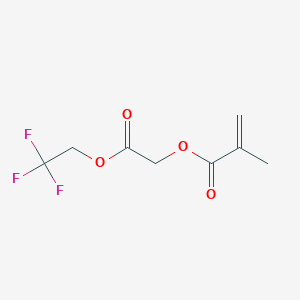
![cis-4-[[Methyl(2,2,2-trifluoroethyl)amino]methyl]cyclohexanamine](/img/structure/B13697733.png)
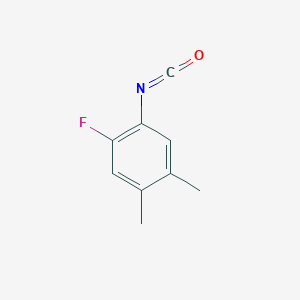
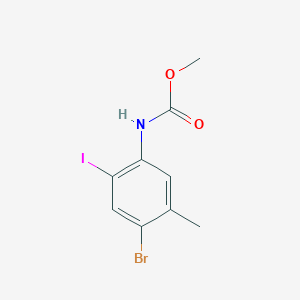

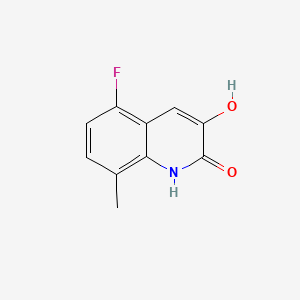
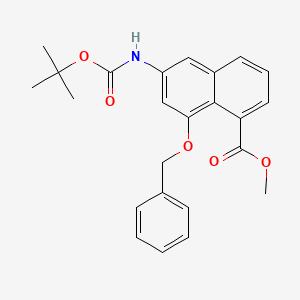
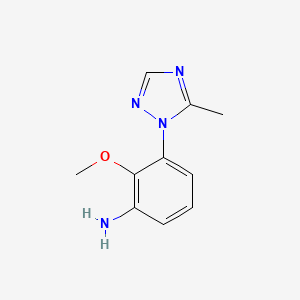
![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)
![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
